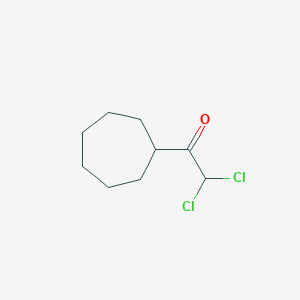![molecular formula C8H11NO2 B13795558 Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
Dopamine, [7-3H(N)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopamine, [7-3H(N)], is a radiolabeled form of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. This compound is often used in scientific research to study the dynamics of dopamine in various biological processes due to its radioactive tritium label, which allows for precise tracking and measurement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dopamine, [7-3H(N)], typically involves the incorporation of tritium into the dopamine molecule. One common method is the catalytic tritiation of a precursor compound, such as 3,4-dihydroxyphenylacetaldehyde, using a tritium gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve a controlled environment to ensure the safe handling of tritium gas and to maximize the yield of the radiolabeled product.
Industrial Production Methods
Industrial production of dopamine, [7-3H(N)], follows similar principles but on a larger scale. The process involves the use of high-pressure tritium gas reactors and advanced purification techniques to ensure the high purity and specific activity of the radiolabeled dopamine. The production must adhere to strict safety and regulatory standards due to the radioactive nature of tritium.
化学反応の分析
Types of Reactions
Dopamine, [7-3H(N)], undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, a process that is often studied using electrochemical methods.
Reduction: Although less common, dopamine can be reduced under specific conditions.
Substitution: Dopamine can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. The reactions are typically carried out in aqueous solutions at physiological pH.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens can be used in substitution reactions.
Major Products
Oxidation: The major product is dopamine quinone.
Reduction: The reduced form of dopamine, although less commonly studied.
Substitution: Various substituted dopamine derivatives depending on the electrophile used.
科学的研究の応用
Dopamine, [7-3H(N)], is widely used in scientific research due to its ability to be tracked with high precision. Some key applications include:
Chemistry: Studying the kinetics and mechanisms of dopamine-related reactions.
Biology: Investigating the role of dopamine in neurotransmission and its distribution in different tissues.
Medicine: Researching the involvement of dopamine in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of new pharmaceuticals and in the study of drug interactions with the dopaminergic system.
作用機序
Dopamine exerts its effects by binding to dopamine receptors, which are G-protein-coupled receptors located on the surface of certain cells. There are five main types of dopamine receptors (D1, D2, D3, D4, and D5), each with distinct functions. The binding of dopamine to these receptors triggers a cascade of intracellular events that influence various physiological processes, including motor control, reward, and cognition.
類似化合物との比較
Dopamine is part of the catecholamine family, which includes similar compounds such as norepinephrine and epinephrine. These compounds share a common structure but differ in their specific functions and receptor affinities. Dopamine is unique in its predominant role in the brain’s reward system and its involvement in motor control, whereas norepinephrine and epinephrine are more involved in the body’s fight-or-flight response.
List of Similar Compounds
Norepinephrine: A neurotransmitter involved in arousal and alertness.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
157.19 g/mol |
IUPAC名 |
4-(2-amino-1,1-ditritioethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i3T2 |
InChIキー |
VYFYYTLLBUKUHU-WTJCDBBSSA-N |
異性体SMILES |
[3H]C([3H])(CN)C1=CC(=C(C=C1)O)O |
正規SMILES |
C1=CC(=C(C=C1CCN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


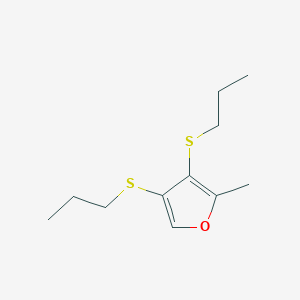


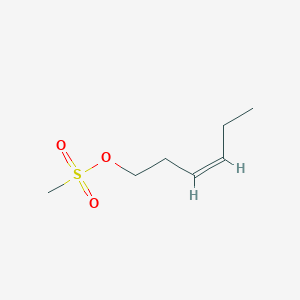
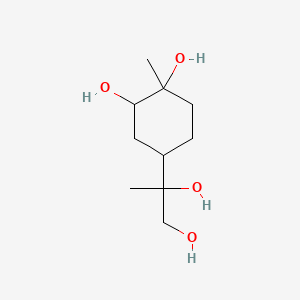
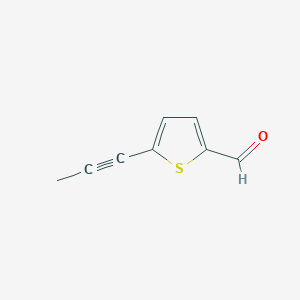

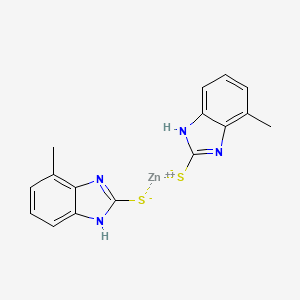
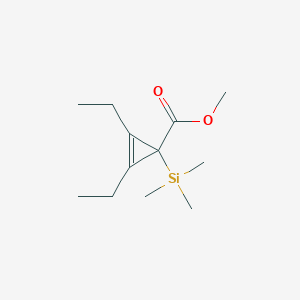
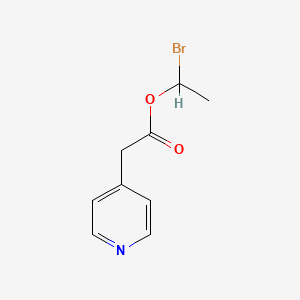
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
